molecular formula C10H9N3O4S B4803800 N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-nitro-2-furamide

N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-nitro-2-furamide

Cat. No.: B4803800
M. Wt: 267.26 g/mol
InChI Key: HVEOQGXLWJGYJE-UHFFFAOYSA-N
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Description

N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-nitro-2-furamide: is a synthetic organic compound that features a thiazole ring, a nitrofuran moiety, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-nitro-2-furamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-bromoacetophenone with thiourea under basic conditions to yield 2-aminothiazole.

    Nitration of Furan: The furan ring is nitrated using a mixture of concentrated sulfuric acid and nitric acid to form 5-nitrofuran.

    Amide Formation: The final step involves the coupling of 4,5-dimethyl-2-aminothiazole with 5-nitrofuran-2-carboxylic acid chloride in the presence of a base such as triethylamine to form the desired amide.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-nitro-2-furamide can undergo reduction to form the corresponding amine.

    Reduction: The compound can be reduced using reagents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The thiazole ring can participate in electrophilic substitution reactions, where the methyl groups can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Halogenating agents such as bromine or chlorine.

Major Products Formed:

    Reduction: 5-amino-2-furamide derivatives.

    Substitution: Halogenated thiazole derivatives.

Scientific Research Applications

Chemistry: N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-nitro-2-furamide is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and pathways.

Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. The nitrofuran moiety is known for its activity against a wide range of microorganisms.

Medicine: The compound is investigated for its potential use in developing new pharmaceuticals, particularly as antimicrobial agents. Its ability to inhibit bacterial growth makes it a candidate for further drug development.

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-nitro-2-furamide involves the interaction of its nitrofuran moiety with microbial enzymes. This interaction leads to the generation of reactive oxygen species, which cause damage to the microbial DNA and proteins, ultimately leading to cell death. The thiazole ring may also contribute to the compound’s binding affinity to specific molecular targets within the microbial cells.

Comparison with Similar Compounds

  • N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide
  • N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[(5-nitro-1,3-benzoxazol-2-yl)sulfanyl]acetamide
  • N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-[4-(4-fluorophenyl)piperazino]-4-oxobutanamide

Uniqueness: N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-nitro-2-furamide is unique due to the presence of both a nitrofuran and a thiazole ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development. The nitrofuran moiety is particularly significant for its antimicrobial activity, while the thiazole ring enhances the compound’s stability and reactivity.

Properties

IUPAC Name

N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-nitrofuran-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O4S/c1-5-6(2)18-10(11-5)12-9(14)7-3-4-8(17-7)13(15)16/h3-4H,1-2H3,(H,11,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVEOQGXLWJGYJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CC=C(O2)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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